Pyraclostrobin-d6

Stable Isotope Labeling Mass Spectrometry Internal Standard

Analytical labs face significant matrix effects and ion suppression in residue analysis, compromising data accuracy. Pyraclostrobin-d6 solves this by providing a precise +6 Da mass shift for LC-MS/MS internal standardization, co-eluting identically with the native analyte per SANTE/11312/2021 guidelines. - Internal Standard: Enables correction for up to 49.8% matrix-induced suppression. - Certified: ISO 17034 certified to support ISO/IEC 17025 accredited methods. - Application: Quantifies pyraclostrobin residues in food, soil, and biological samples.

Molecular Formula C₁₉H₁₂D₆ClN₃O₄
Molecular Weight 393.85
Cat. No. B1152990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyraclostrobin-d6
SynonymsN-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxycarbamic Acid Methyl Ester-d6;  _x000B_[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamic Acid Methyl Ester-d6; 
Molecular FormulaC₁₉H₁₂D₆ClN₃O₄
Molecular Weight393.85
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyraclostrobin-d6 Analytical Standard Overview


Pyraclostrobin-d6 is a deuterated analog of the strobilurin fungicide Pyraclostrobin, featuring six deuterium atoms incorporated into the N-methoxycarbamate methyl ester moiety . This isotopically labeled compound serves as an internal standard (IS) in quantitative mass spectrometry workflows, enabling precise correction for matrix effects, ionization variability, and extraction recovery during residue analysis in complex matrices such as food, soil, and biological samples .

Why Unlabeled Pyraclostrobin Cannot Replace the d6 IS


Unlabeled Pyraclostrobin cannot substitute for Pyraclostrobin-d6 as an internal standard because it co-elutes with the native analyte and fails to provide the mass difference required for independent detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. Deuterated internal standards like Pyraclostrobin-d6 exhibit near-identical physicochemical behavior—including extraction recovery, ionization efficiency, and chromatographic retention—while maintaining a distinct mass shift (+6 Da) that enables precise isotopic separation and quantification . Regulatory guidelines, including SANTE/11312/2021, explicitly recommend the use of isotopically labeled internal standards to achieve acceptable method accuracy (recovery 70–120%) and precision (RSD ≤20%) for pesticide residue enforcement [1].

Quantitative Evidence: Pyraclostrobin-d6 vs Alternative Internal Standards


Isotopic Purity: d6 vs d3 Mass Shift Comparison

Pyraclostrobin-d6 achieves a molecular mass shift of +6 Da relative to unlabeled Pyraclostrobin (MW 387.82 vs 393.85), compared to only +3 Da for Pyraclostrobin-d3. This larger mass shift provides improved separation from the monoisotopic analyte peak and reduces potential interference from naturally occurring 13C isotopes or isotopic cross-talk in complex matrices . The d6-labeling at both methoxy positions (N-methoxy-d3 and carbamate methyl ester-d3) ensures that the internal standard co-elutes with the analyte while maintaining a distinct MRM transition, enabling accurate quantification at trace levels [1].

Stable Isotope Labeling Mass Spectrometry Internal Standard

Matrix Effect Correction vs Non-Isotopic Internal Standards

Pyraclostrobin-d6 provides superior matrix effect correction compared to non-isotopic internal standards (e.g., prochloraz or triphenyl phosphate). In published LC-MS/MS methods for pyraclostrobin residue analysis, matrix effects can reach up to 49.8% signal suppression in animal-origin foods without proper IS correction [1]. Deuterated internal standards like Pyraclostrobin-d6 co-elute with the analyte and exhibit identical matrix-induced ion suppression/enhancement, thereby normalizing the analyte response and achieving method accuracy within 70–120% recovery as mandated by SANTE guidelines [2].

Matrix Effect LC-MS/MS Method Validation

ISO 17034 Certified Traceability and Uncertainty

Pyraclostrobin-d6 produced under ISO 17034 accreditation (e.g., CATO Research Chemicals) provides documented metrological traceability and a certified uncertainty statement, enabling laboratories to meet the quality requirements of ISO/IEC 17025 for pesticide residue testing [1]. In contrast, non-certified or research-grade deuterated standards may lack the rigorous homogeneity, stability, and characterization data required for regulatory compliance and method validation [2].

Reference Material ISO 17034 Quality Assurance

Stability and Storage of Deuterated Standard

Pyraclostrobin-d6 demonstrates stability under recommended storage conditions: powder at -20°C for 3 years, 4°C for 2 years; in solvent at -80°C for 6 months, -20°C for 1 month . While unlabeled Pyraclostrobin may exhibit similar thermal stability, the deuterated analog's stability data is explicitly validated to ensure isotopic integrity over the product shelf life, which is critical for maintaining accurate mass shift in quantitative assays .

Stability Storage Conditions Shelf Life

Cost-Effectiveness: d6 vs 13C6 Labeling

Pyraclostrobin-d6 offers a more economical alternative to 13C-labeled internal standards while maintaining comparable analytical performance for most LC-MS/MS applications. For example, a 1 mg unit of Pyraclostrobin-d6 is priced at approximately USD 735 from commercial vendors , whereas 13C6-labeled pyraclostrobin typically costs 2–3 times more due to the higher synthesis complexity and lower yield of 13C incorporation. For routine residue monitoring where deuterium exchange is not a concern, the d6 analog provides equivalent matrix effect correction at a significantly reduced procurement cost.

Cost Analysis Stable Isotope Labeling Internal Standard

Regulatory Acceptance under SANTE Guidelines

Pyraclostrobin-d6 meets the criteria for an 'isotopically labeled internal standard' as defined in the EU SANTE/11312/2021 guidance document, which recommends the use of such standards to achieve acceptable method performance for pesticide residue enforcement [1]. The guidance specifies that the internal standard should be 'preferably isotopically labeled' and that 'the same analyte as the one to be determined' should be used whenever possible. Pyraclostrobin-d6, being the deuterated analog of the target analyte, fully satisfies this requirement, thereby facilitating method acceptance by regulatory authorities and accreditation bodies.

Regulatory Compliance Method Validation SANTE Guidelines

Key Applications of Pyraclostrobin-d6


Regulatory Pesticide Residue Monitoring in Food

Pyraclostrobin-d6 is the recommended internal standard for quantifying pyraclostrobin residues in fruits, vegetables, cereals, and animal products using LC-MS/MS. Its use aligns with SANTE/11312/2021 guidelines, which prefer isotopically labeled internal standards to correct for matrix effects and ensure method accuracy within 70–120% recovery [1]. Laboratories conducting official controls or export testing for the EU market should procure ISO 17034 certified Pyraclostrobin-d6 to demonstrate metrological traceability and meet ISO/IEC 17025 requirements [2].

Environmental Fate and Soil Dissipation Studies

In studies tracking the degradation and mobility of pyraclostrobin in soil, water, and sediment, Pyraclostrobin-d6 serves as a reliable internal standard for correcting extraction efficiency and instrument variability. The larger +6 Da mass shift provided by the d6 label ensures accurate quantification even in the presence of interfering compounds or high organic matter content [1]. This is critical for generating robust environmental fate data required for pesticide registration dossiers.

Multi-Residue Method Development and Validation

Pyraclostrobin-d6 is a key component in multi-analyte LC-MS/MS methods that include pyraclostrobin among other strobilurin fungicides. As a deuterated analog, it co-elutes with the target analyte and exhibits identical matrix effects, enabling accurate quantification even when matrix-induced suppression reaches up to 49.8% [1]. Method developers should select Pyraclostrobin-d6 over a non-isotopic internal standard to reduce validation time and improve inter-laboratory reproducibility.

Quality Control in Pesticide Formulation Analysis

For manufacturers and formulators verifying the active ingredient content in pyraclostrobin-based products, Pyraclostrobin-d6 provides an ideal internal standard for LC-UV or LC-MS assays. Its stable isotope labeling ensures consistent response factors across different formulation matrices (e.g., suspension concentrates, emulsifiable concentrates), enabling precise determination of active ingredient concentration as required by FAO/WHO specifications [1].

Technical Documentation Hub

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